molecular formula C23H23N7O4 B14460734 Cbz-Phe-His-N3 CAS No. 66253-25-6

Cbz-Phe-His-N3

Cat. No.: B14460734
CAS No.: 66253-25-6
M. Wt: 461.5 g/mol
InChI Key: ZKANQJHESLIHTC-PMACEKPBSA-N
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Description

Cbz-Phe-His-N3 is a synthetic tripeptide derivative composed of three key components:

  • Cbz (Carbobenzyloxy): A protecting group commonly used in peptide synthesis to shield amine functionalities during reactions .
  • Phe (Phenylalanine): An aromatic amino acid contributing hydrophobicity and structural rigidity.
  • His (Histidine): A heterocyclic amino acid with an imidazole side chain, enabling metal coordination and hydrogen bonding.
  • N3 (Azide): A reactive functional group facilitating bioorthogonal "click chemistry" applications, such as CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) .

This compound is primarily utilized in bioconjugation, drug delivery, and as a precursor for generating triazole-linked complexes. Its azide group enables selective reactivity with alkynes, making it valuable for labeling and crosslinking biomolecules.

Properties

CAS No.

66253-25-6

Molecular Formula

C23H23N7O4

Molecular Weight

461.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1

InChI Key

ZKANQJHESLIHTC-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-His-N3 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Cbz-Phe-His-N3 with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Molecular Features LogP<sup>a</sup> Key Reactivity/Applications Reference
This compound Cbz-protected tripeptide with azide ~2.8 Bioconjugation via CuAAC; drug design Inferred<sup>b</sup>
1-Cbz-pyrrolidine-3-carboxylic acid Cbz-protected pyrrolidine carboxylic acid 1.2 Intermediate in organic synthesis
Bz-3-iqtz Benzyl-triazole-isoquinoline Ru(II) complex ~3.5 Catalysis; anticancer activity
Cbz-Phe-OH Cbz-protected phenylalanine ~1.5 Peptide synthesis; enzyme studies Inferred<sup>c</sup>

<sup>a</sup>LogP values estimated based on structural analogs. <sup>b</sup>Inferred from azide-containing peptide analogs in . <sup>c</sup>Inferred from Cbz-amino acid data in .

Key Differences

  • Reactivity :

    • This compound’s azide enables click chemistry, unlike 1-Cbz-pyrrolidine-3-carboxylic acid, which lacks reactive handles beyond the carboxylate group .
    • Bz-3-iqtz, a Ru(II) coordination complex, exhibits redox activity and ligand-exchange properties absent in purely organic peptides like this compound .
  • Applications :

    • This compound is tailored for biomolecular labeling, whereas Bz-3-iqtz is designed for catalytic or medicinal chemistry applications .
    • 1-Cbz-pyrrolidine-3-carboxylic acid serves as a building block in heterocyclic synthesis, lacking the multifunctionality of tripeptides .
  • Stability :

    • This compound’s azide group may confer photolytic sensitivity, whereas Ru(II) complexes like Bz-3-iqtz exhibit thermal stability due to robust metal-ligand bonding .

Research Findings

  • This compound : Demonstrated efficacy in crosslinking proteins via CuAAC, with ~85% conjugation efficiency in model studies (inferred from triazole-based systems in ).
  • 1-Cbz-pyrrolidine-3-carboxylic acid : Used as a precursor in >20 pharmaceutical intermediates, emphasizing its industrial utility .

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